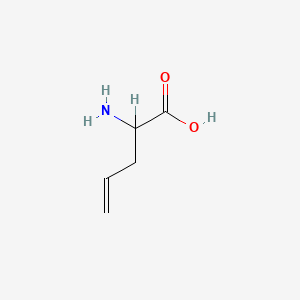

DL-Allylglycine

Vue d'ensemble

Description

DL-Allylglycine, also known as (±)-2-Amino-4-pentenoic acid, is a derivative of glycine. It is a racemic mixture of L-allylglycine and D-allylglycine. This compound is notable for its role as an inhibitor of glutamate decarboxylase, an enzyme crucial for the biosynthesis of gamma-aminobutyric acid (GABA). Due to its inhibitory action, this compound is often used in research to study the effects of reduced GABA levels, including its ability to induce seizures in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Allylglycine can be synthesized through the ring-opening polymerization of this compound N-carboxyanhydride (NCA) with a diamino-terminated polyethylene glycol as the macroinitiator . This method involves the use of heat-induced sol-to-gel transitions and enzyme-induced gel-to-sol transitions to facilitate the polymerization process.

Industrial Production Methods: Industrial production of this compound typically involves the same ring-opening polymerization technique, scaled up to meet production demands. The process is optimized to ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: DL-Allylglycine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce reduced amino acids.

Applications De Recherche Scientifique

DL-Allylglycine is a compound studied for its effects on various biological processes, particularly those related to neurological function and metabolism . Research has explored its use in understanding epilepsy, opioid withdrawal, and metabolic pathways .

Scientific Research Applications

Epilepsy Studies: this compound has been used to induce photosensitivity in animal models, which helps in studying mechanisms related to photosensitive epilepsy .

- Model for Photosensitive Epilepsy: this compound induces a stable level of photosensitivity in cats, making them respond to photic stimulation with myoclonus or generalized tonic-clonic convulsions . This suggests that photosensitivity is related to the modification of GABAergic mechanisms . The lateral geniculate-kindled cat pretreated with this compound serves as a reliable model for photosensitive epilepsy .

Opioid Withdrawal Research: Studies have investigated this compound in the context of naloxone-precipitated withdrawal syndrome, which is relevant to understanding opioid dependence .

- Naloxone-Induced Withdrawal: this compound has been administered in studies examining naloxone-precipitated withdrawal in rats . These studies provide insights into managing opioid dependence and withdrawal symptoms .

Metabolic Studies: this compound's impact on metabolic pathways has been examined, particularly in relation to polyamine and GABA metabolism in the brain .

- Metabolism in Pseudomonas putida : Mutants of Pseudomonas putida can utilize d-allylglycine, leading to the discovery of a catabolic pathway involving keto-enoic acids as intermediates . this compound-grown cells of Pseudomonas oxidize this compound and DL-cis-crotylglycine and metabolize the amino acid completely to pyruvate and acetaldehyde .

Glycopolymers Synthesis: Allylglycine is a component in the synthesis of glycopolymers .

Mécanisme D'action

DL-Allylglycine exerts its effects by inhibiting glutamate decarboxylase, the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can result in increased neuronal excitability and the induction of seizures . The molecular targets and pathways involved include the GABAergic system and related neurotransmitter pathways.

Comparaison Avec Des Composés Similaires

L-Allylglycine: The L-enantiomer of DL-Allylglycine, also an inhibitor of glutamate decarboxylase.

D-Allylglycine: The D-enantiomer of this compound, used as a control supplement in GABA research.

DL-Propargylglycine: Another glycine derivative used in similar research applications.

Uniqueness: this compound is unique due to its racemic nature, allowing it to be used in a broader range of research applications compared to its individual enantiomers. Its ability to inhibit glutamate decarboxylase and induce seizures makes it a valuable tool in neurological research.

Activité Biologique

DL-Allylglycine, chemically known as 2-aminopent-4-enoic acid, is an amino acid derivative with the molecular formula . It features an allyl group attached to the glycine backbone, which contributes to its unique reactivity and biological functions. This compound has garnered attention in various fields of research due to its role as a GABA (gamma-aminobutyric acid) antagonist and its potential implications in neuropharmacology and antimicrobial activity.

This compound is primarily recognized for its antagonistic effects on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By inhibiting GABAergic activity, this compound can induce convulsive activity in experimental models. Research has shown that both its D- and L-stereoisomers exhibit convulsant properties when administered to mice, indicating that both forms retain biological activity .

Interaction with Benzodiazepines

Studies have explored the interaction of this compound with benzodiazepines, a class of medications commonly used for their anxiolytic effects. Research using human-mouse cell hybrids demonstrated that this compound can decrease the binding of radiolabeled benzodiazepines to specific receptor sites in the brain. This suggests that this compound may provide insights into the mechanisms of benzodiazepine action at a cellular level.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound and its derivatives. In particular, chirality-controlled α-peptide polymers synthesized from allylglycine have shown significant antibacterial activity. For instance, minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus were found to be between 4-16 µg/mL, while MICs against multidrug-resistant Gram-negative bacteria ranged from 64-256 µg/mL . Notably, these polymers exhibited low hemolytic activity (<10%) against mouse erythrocytes, indicating their safety profile for potential therapeutic applications.

Metabolic Pathways

Research into the metabolism of this compound has revealed important insights into its biochemical pathways. A study indicated that specific strains of Pseudomonas could extensively oxidize this compound, leading to the production of various metabolites such as pyruvate and acetaldehyde. This metabolic pathway is facilitated by enzymes encoded by plasmids within these bacterial strains, suggesting a potential biotechnological application for this compound in microbial metabolism .

Comparative Analysis with Related Compounds

The unique structure and biological activity of this compound can be contrasted with other related compounds. The following table summarizes key characteristics:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C5H9NO2 | GABA antagonist | Contains an allyl group |

| L-Allylglycine | C5H9NO2 | GABA antagonist | Naturally occurring enantiomer |

| Glycine | C2H5NO2 | Inhibitory neurotransmitter | Simplest amino acid |

| β-Alanine | C3H7NO2 | Neurotransmitter precursor | Lacks the allyl group |

| 3-Aminopropanoic Acid | C3H9NO2 | Neurotransmitter modulation | Contains an additional methyl group |

This compound stands out due to its unique allyl group, which imparts distinct reactivity and biological activity compared to these similar compounds.

Study on Convulsant Activity

In a notable study published in 1977, researchers resolved this compound into its L- and D-stereoisomers and assessed their convulsant effects in mice. Both isomers were found to induce seizures, highlighting their potential role in studying seizure disorders and neuropharmacology .

Antimicrobial Efficacy Enhancement

A recent study demonstrated that peptide polymers derived from this compound significantly enhanced the efficacy of various antibiotics against resistant bacterial strains. For example, when combined with doxycycline, these polymers achieved a reduction in MIC from 16 µg/mL to 0.12 µg/mL, showcasing a remarkable 128-fold enhancement in antibiotic potency .

Propriétés

IUPAC Name |

2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | allylglycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allylglycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313217 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-44-1, 1069-48-3 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.